molecular formula C11H9NOS B7941027 (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone

(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone

Cat. No.: B7941027
M. Wt: 203.26 g/mol
InChI Key: PESZFVYHFOPCQE-UHFFFAOYSA-N
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Description

(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone is an aromatic ketone that features a thiophene ring substituted with a methyl group at the 5-position and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone can be achieved through several methods. One efficient approach involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This method utilizes water as the sole oxygen source and operates under mild conditions, making it environmentally friendly . The reaction proceeds through the direct Csp3-H oxidation of pyridin-2-yl-methanes, yielding the desired methanone product in moderate to good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the oxidation reaction is this compound itself. Substitution reactions can yield a variety of derivatives, depending on the reagents and conditions used.

Scientific Research Applications

(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone involves its interaction with specific molecular targets. For instance, in photophysical applications, the compound’s structure allows for efficient intramolecular charge transfer, leading to fluorescence . The presence of both thiophene and pyridine rings facilitates various electronic interactions, which can be harnessed in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone is unique due to the combination of the thiophene and pyridine rings, which confer distinct electronic and structural properties. This dual-ring system enhances its potential for diverse applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(5-methylthiophen-2-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-5-6-10(14-8)11(13)9-4-2-3-7-12-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESZFVYHFOPCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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